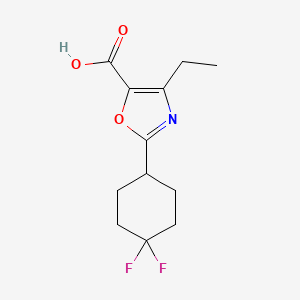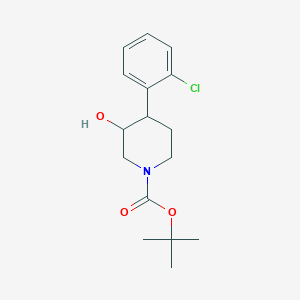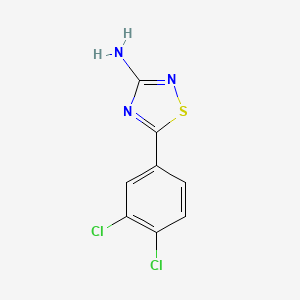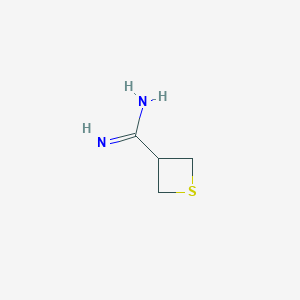![molecular formula C14H19N3S B13203302 N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzothiazole ring attached to an ethylpyrrolidine moiety through a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with (1-ethylpyrrolidin-2-yl)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
科学的研究の応用
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Sulpiride: A benzamide derivative with similar structural features, used as an antipsychotic agent.
Amisulpride: Another benzamide derivative with applications in treating schizophrenia and depression.
Eticlopride: A dopamine receptor antagonist with a structure similar to benzothiazole derivatives
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole ring and an ethylpyrrolidine moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions also adds to its uniqueness.
特性
分子式 |
C14H19N3S |
|---|---|
分子量 |
261.39 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H19N3S/c1-2-17-9-5-6-11(17)10-15-14-16-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,15,16) |
InChIキー |
PLIFABXNXINWKC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)








